molecular formula C21H17IN2O2S B11539261 O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate

Cat. No.: B11539261
M. Wt: 488.3 g/mol
InChI Key: CMMUZZITHLZSJD-UHFFFAOYSA-N
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Description

“N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the iodophenyl intermediate: Starting with a phenyl compound, iodination can be achieved using iodine and an oxidizing agent such as nitric acid.

    Introduction of the carbamothioyl group: This step may involve the reaction of the iodophenyl intermediate with a thiourea derivative under basic conditions.

    Coupling with benzamide: The final step could involve coupling the intermediate with a benzamide derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible development as a pharmacological agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl and carbamothioyl groups could play a role in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
  • N-(4-CHLOROPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
  • N-(4-FLUOROPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE

Highlighting Uniqueness

The presence of the iodine atom in “N-(4-IODOPHENYL)-4-{[METHYL(PHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE” distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding interactions, and overall chemical behavior.

Properties

Molecular Formula

C21H17IN2O2S

Molecular Weight

488.3 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-methyl-N-phenylcarbamothioate

InChI

InChI=1S/C21H17IN2O2S/c1-24(18-5-3-2-4-6-18)21(27)26-19-13-7-15(8-14-19)20(25)23-17-11-9-16(22)10-12-17/h2-14H,1H3,(H,23,25)

InChI Key

CMMUZZITHLZSJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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